molecular formula C9H17NO2S B2369202 {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide CAS No. 1875059-62-3

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide

Cat. No. B2369202
CAS RN: 1875059-62-3
M. Wt: 203.3
InChI Key: XUCIUHLYQUAPBI-UHFFFAOYSA-N
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Description

“{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide” is a chemical compound with the molecular formula C9H17NO2S . It has a molecular weight of 203.30 g/mol .


Molecular Structure Analysis

The molecular structure of “{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide” includes a bicyclic octane ring attached to a methanesulfonamide group . The InChI string is InChI=1S/C9H17NO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2,(H2,10,11,12) .


Physical And Chemical Properties Analysis

“{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide” has a molecular weight of 203.30 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 68.5 Ų .

Scientific Research Applications

Deamination and Chemical Behavior

  • The deamination of bicyclo[2.2.2]octan-2-yl-amines, including the study of classical precursors of non-classical carbonium ions, has been researched. This includes examining how these compounds react under certain conditions, contributing to our understanding of their chemical behavior and potential applications (Maskill & Wilson, 1984).

Structural Analysis and Self-Association

  • Investigations into the structure and self-association of related compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been conducted. These studies involve IR spectroscopy and quantum chemical methods, providing insights into the molecular interactions and structures of similar compounds (Sterkhova, Moskalik, & Shainyan, 2014).

Photoreactions in Synthesis

  • Research on the photochemical reactions involving bicyclo[2.2.2]octan-2-yl derivatives has been conducted. These studies have explored mechanisms like the photochemical 1, 3-acyl shift and oxadi-π-methane reactions, crucial for synthesizing natural polyquinane products (Schaffner & Demuth, 1986).

Charge Transfer Rates

  • Studies have been done on charge transfer rates through benzo-annulated bicyclo[2.2.2]octanes. This research is significant for understanding electron transfer processes in molecular systems, which has implications in fields like molecular electronics (Goldsmith et al., 2008).

Conformational Studies

  • The structures of bicyclo[2.2.2]octene and bicyclo[2.2.2]octadiene have been analyzed using gas electron diffraction, providing essential data on their molecular conformations and properties (Yokozeki & Kuchitsu, 1971).

Compressive Behavior

  • The compressive behavior of bicyclo[2.2.2]octane has been measured, which is valuable for understanding the mechanical properties of such hydrocarbons. This can be crucial for designing materials that incorporate these structures (Breitling, Jones, & Boyd, 1971).

Enantioselective Synthesis

  • Research on enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, which are important in natural products and biologically active compounds, has been conducted. These studies contribute to synthetic chemistry, particularly in creating complex molecular structures (Wang, Li, Zhou, & Ye, 2021).

properties

IUPAC Name

2-bicyclo[2.2.2]octanylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIUHLYQUAPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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